molecular formula C9H7BrFNO B3040672 (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile CAS No. 2270913-02-3

(4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile

Cat. No.: B3040672
CAS No.: 2270913-02-3
M. Wt: 244.06
InChI Key: OMRIOQIHKJKLEY-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile is a chemical compound with the molecular formula C9H7BrFNO It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenoxy acetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile typically involves the reaction of 4-bromo-2-fluoro-5-methylphenol with acetonitrile in the presence of a suitable base and catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and precise control of reaction parameters is crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways The presence of the bromo, fluoro, and methyl groups can influence its reactivity and binding affinity to various biological molecules

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-methylbenzoic acid
  • 2-Bromo-5-fluoropyridine

Comparison: Compared to similar compounds, (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile is unique due to its specific combination of functional groups, which can result in distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-fluoro-5-methylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRIOQIHKJKLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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